![molecular formula C22H37ClN2O B14728033 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol CAS No. 5443-30-1](/img/structure/B14728033.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a dodecan-2-ol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol typically involves the reaction of 4-chlorophenylpiperazine with dodecan-2-ol under specific conditions. One common method includes:
Starting Materials: 4-chlorophenylpiperazine and dodecan-2-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate.
Procedure: The reactants are mixed and heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dodecan-2-ol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or nitrous acid (HNO2) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes, contributing to the understanding of its pharmacokinetic and pharmacodynamic properties.
Biology: Research on its biological activity includes studies on its effects on cell signaling pathways and its potential as an anticancer or antimicrobial agent.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also contains a piperazine ring and a chlorophenyl group but differs in the structure of the attached chain.
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine core structure but different functional groups and applications.
Uniqueness: 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol is unique due to its specific combination of a chlorophenyl group and a dodecan-2-ol chain, which imparts distinct physicochemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5443-30-1 |
|---|---|
分子式 |
C22H37ClN2O |
分子量 |
381.0 g/mol |
IUPAC名 |
1-[4-(4-chlorophenyl)piperazin-1-yl]dodecan-2-ol |
InChI |
InChI=1S/C22H37ClN2O/c1-2-3-4-5-6-7-8-9-10-22(26)19-24-15-17-25(18-16-24)21-13-11-20(23)12-14-21/h11-14,22,26H,2-10,15-19H2,1H3 |
InChIキー |
STNMHLMQIZVTHI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CN1CCN(CC1)C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)
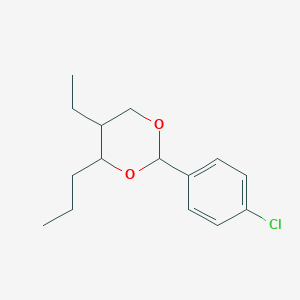
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
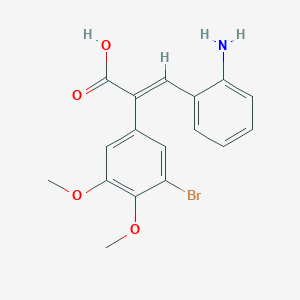
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)

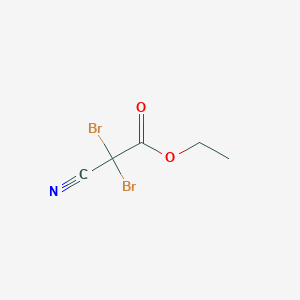
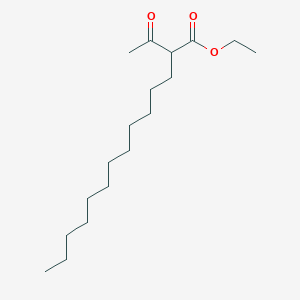
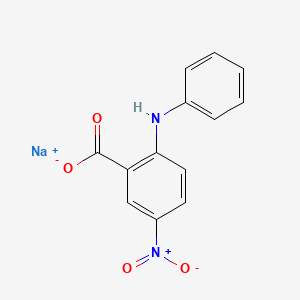
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
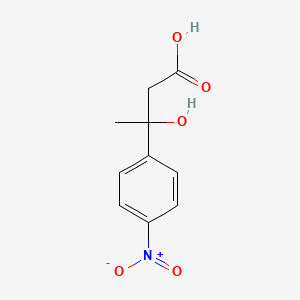
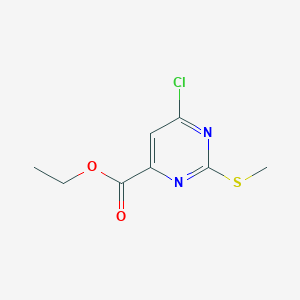
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)

